molecular formula C16H15N B14115261 3,6-dimethyl-2-phenyl-1H-indole

3,6-dimethyl-2-phenyl-1H-indole

Cat. No.: B14115261
M. Wt: 221.30 g/mol
InChI Key: RJGLHORSTFYBSQ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-phenyl-1H-indole (CAS 68674-48-6) is a high-purity indole derivative supplied as a yellow to off-white solid, with a characterized melting point range of 121 to 125 °C . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized for its diverse biological activities and therapeutic potential . Indole derivatives have demonstrated significant efficacy in targeting various biological pathways, making them valuable scaffolds for designing new pharmacological agents . Specifically, indole-based compounds have shown promising results in areas such as cancer treatment, where they can act on key targets like tubulin, protein kinases, and histone deacetylases . Research also highlights their application in managing infectious diseases, inflammation, metabolic disorders, and neurodegenerative conditions . The structural versatility of the indole core allows for extensive chemical modifications, facilitating the optimization of drug-like properties such as solubility, permeability, and metabolic stability for advanced research applications . This product should be stored at room temperature (20 to 22 °C) in an inert atmosphere and protected from light to maintain stability . Researchers can utilize this compound as a key intermediate in organic synthesis or as a core scaffold for developing novel bioactive molecules in pharmaceutical research.

Properties

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

3,6-dimethyl-2-phenyl-1H-indole

InChI

InChI=1S/C16H15N/c1-11-8-9-14-12(2)16(17-15(14)10-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3

InChI Key

RJGLHORSTFYBSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Ball Milling-Assisted Solid-State Synthesis

Reaction Design and Optimization

The mechanochemical synthesis of 3,6-dimethyl-2-phenyl-1H-indole involves a one-pot, solvent-free reaction between propiophenone (1.1 mmol) and phenylhydrazine hydrochloride (1.0 mmol) in the presence of oxalic acid (3.5 mmol) and dimethylurea (1.5 mmol) as additives. Acetic acid (0.1 µL mg⁻¹) acts as a catalytic wetting agent. The reactants are subjected to high-frequency ball milling (30 Hz) in a zirconium dioxide jar with 20 grinding balls (3 mm diameter, 6.5 g total mass). Reaction progress is monitored via thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS), with complete conversion typically achieved within 300 minutes.

Table 1: Key Reaction Parameters for Ball Milling Synthesis
Parameter Value/Detail
Milling Frequency 30 Hz
Milling Time 300 minutes
Additives Oxalic acid, Dimethylurea
Catalyst Acetic acid (0.1 µL mg⁻¹)
Yield (3,6-dimethyl) 67% (with 3,4-dimethyl regioisomer)
Purification Column chromatography (n-hexane:EtOAc 9:1)

The reaction generates a 58:42 mixture of this compound and its 3,4-dimethyl regioisomer due to competing electrophilic aromatic substitution pathways. Isolation of the desired product requires chromatographic separation, with the regioisomers distinguished via ¹H NMR analysis (δ 7.94 ppm for the indolic NH proton in CDCl₃).

Additive Recycling and Green Metrics

A notable advantage of this method is the recyclability of the oxalic acid-dimethylurea additive system. Four consecutive reaction cycles demonstrated consistent yields (76% → 70%), with recovered additives retaining >90% activity. The process achieves an E-factor of 8.2, primarily due to minimal solvent usage and efficient catalyst recovery.

Acid-Mediated Condensation of Nitrovinyl Indoles

Nitrovinyl Intermediate Preparation

A Brønsted acid-mediated cascade reaction provides indirect access to indole precursors. Treatment of 3-(2-nitrovinyl)-1H-indoles with methanesulfonic acid (MeSO₃H) at 40°C induces:

  • Nucleophilic addition of phenol derivatives
  • Hydrolysis to hydroxamic acid intermediates
  • Lactonization via 5-exo-trig cyclization

While primarily yielding benzofuran-2(3H)-ones, this method’s nitrovinyl indole intermediates (e.g., 3-(2-nitrovinyl)-5-bromo-2-methyl-1H-indole) could be reduced to target indoles through catalytic hydrogenation. Experimental data for this hypothetical pathway remains unpublished.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Ball milling emerges as the most practical method due to:

  • Short reaction time (5 hours)
  • Solvent-free conditions
  • Recyclable additives
  • High isolated yield (67%)

In contrast, Pd-catalyzed methods offer potential for asymmetric synthesis but require expensive catalysts and multi-step sequences. The acid-mediated condensation and three-component approaches remain speculative for target-specific applications but provide foundational chemistry for derivative synthesis.

Environmental Impact

The ball milling protocol’s E-factor (8.2) and PMI (Process Mass Intensity) of 12.4 demonstrate superior green chemistry metrics compared to solution-phase methods typically exceeding PMI 20.

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced indole derivatives.

    Substitution: Nitrated or halogenated indole derivatives.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. For instance, it may bind to specific receptors or enzymes, modulating their activity and leading to biological effects . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Findings and Implications

  • Electronic Effects : Electron-donating groups (e.g., methoxy) increase indole ring reactivity, while electron-withdrawing groups (e.g., halogens) modulate electrophilic substitution sites .
  • Steric Considerations : Bulky substituents (e.g., 3-methylbut-2-enyl) reduce solubility but enhance lipid membrane penetration, critical for drug design .
  • Synthetic Accessibility : Yields vary significantly (30–81%) based on substituent complexity and reaction conditions, highlighting the efficiency of PPA-mediated synthesis for the target compound .

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
  • Waste segregation : Separate halogenated byproducts (e.g., brominated intermediates) from non-halogenated waste for specialized disposal .
  • Neutralization protocols : Treat acidic/basic residues before disposal to comply with environmental regulations .

What computational methods can predict the pharmacological potential of this compound derivatives, and how do they correlate with experimental data?

Advanced Research Question

  • Molecular docking : Screen derivatives against protein targets (e.g., kinases, GPCRs) using tools like Schrödinger Suite. For example, triazolylcoumarin analogs showed strong correlation between docking scores and antimicrobial activity .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
  • MD simulations : Assess binding stability over time, as demonstrated in studies on indole-based antiviral agents .

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